3-Ethyl-2-thioxo-4-oxazolidinone is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is , and it has a molecular weight of approximately 145.18 g/mol. The compound features a thioxo group, which contributes to its unique chemical properties and potential biological activities. This compound is part of the oxazolidinone family, known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
4-Oxazolidinone, 3-ethyl-2-thioxo- (also known as 3-ethyl-2-thioxo-4-oxazolidinone) is a heterocyclic compound containing a five-membered ring with nitrogen, oxygen, and sulfur atoms. The scientific literature describes various methods for its synthesis, including the reaction of ethyl chloroacetate with thiourea, followed by cyclization. PubChem, National Institutes of Health: )
Research suggests that 4-Oxazolidinone, 3-ethyl-2-thioxo- may exhibit various properties with potential scientific applications. These include:
Research indicates that 3-Ethyl-2-thioxo-4-oxazolidinone exhibits significant biological activity, particularly in anticancer research. Studies have shown that derivatives of 2-thioxo-oxazolidinones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of survival pathways . The compound's structure allows for interactions with biological targets that are crucial for cellular processes.
The synthesis of 3-Ethyl-2-thioxo-4-oxazolidinone can be achieved through several methods. A common approach involves the reaction of ethyl hydrazinoacetate hydrochloride with appropriate reagents under controlled conditions. Other methods may include:
3-Ethyl-2-thioxo-4-oxazolidinone has several applications:
Interaction studies of 3-Ethyl-2-thioxo-4-oxazolidinone with various biological targets have indicated its potential efficacy in modulating specific pathways involved in cell survival and proliferation. For instance, its derivatives have been shown to interact with proteins involved in apoptosis and cell cycle regulation, enhancing their therapeutic potential against cancer .
Several compounds share structural similarities with 3-Ethyl-2-thioxo-4-oxazolidinone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Thioxo-4-oxazolidinone | Contains a thioxo group similar to 3-Ethyl variant | Known for broad-spectrum antimicrobial activity |
Linezolid | An oxazolidinone antibiotic | Effective against Gram-positive bacteria |
5-Methyl-2-thioxo-4-oxazolidinone | Methyl substitution at position 5 | Exhibits enhanced cytotoxicity against certain tumors |
These compounds highlight the uniqueness of 3-Ethyl-2-thioxo-4-oxazolidinone, particularly in its specific ethyl substitution and resulting biological activities.
A common route involves the reaction of ethanolamine derivatives with thiophosgene or carbon disulfide. For example, β-amino alcohols cyclize with thiophosgene in dichloromethane under basic conditions (e.g., triethylamine) to yield oxazolidinethiones. This method achieves yields of 70–85% within 2–4 hours. Microwave irradiation significantly enhances efficiency, reducing reaction times to 10–30 minutes while maintaining yields above 90%.
Early synthetic strategies employed iodocyclocarbamation, where ethyl glycidol reacts with aryl isocyanates in the presence of pyridine to prevent alkylative side reactions. This method, pivotal in Upjohn’s structure-activity relationship (SAR) studies, produces racemic oxazolidinones but requires subsequent chiral resolution.
Propargylic tert-butylcarbamates undergo Au(I)-catalyzed rearrangements to form 5-methylene-1,3-oxazolidin-2-ones. This approach avoids harsh conditions and achieves >85% yields, making it suitable for sensitive substrates.
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Time |
---|---|---|---|
Thiophosgene Cyclization | Thiophosgene, Et₃N, CH₂Cl₂ | 70–85 | 2–4 h |
Microwave-Assisted | CS₂, K₂CO₃, 120–150°C | >90 | 10–30 min |
Gold Catalysis | Au(I) complex, THF, 25°C | 85–92 | 1–3 h |
The thioxo group at position 2 acts as a soft nucleophile. For instance, 3-ethyl-2-thioxo-4-oxazolidinone reacts with alkyl halides (e.g., benzyl bromide) in DMF to form S-alkylated derivatives. These intermediates are critical in synthesizing thiazolidinones with antimicrobial activity.
The compound participates in [3+2] cycloadditions with aziridines or epoxides. A nickel-catalyzed reaction with aziridines and isocyanates yields iminooxazolidines, which isomerize to imidazolidinones under prolonged heating (80°C, 24 h).
N-Boc-protected oxazolidinethiones undergo nucleophilic ring-opening at the 5-C position. For example, treatment with Grignard reagents (e.g., MeMgBr) in THF produces β-amino thiols, valuable in peptide mimetics.
Evans’ oxazolidinones, including 3-ethyl-2-thioxo-4-oxazolidinone, serve as chiral auxiliaries in asymmetric alkylation. The thioxo group enhances enolate stability, enabling stereoselective C–C bond formation. This strategy has been applied in the total synthesis of natural products like (−)-strychnine.
Cooperative catalysis using N-heterocyclic carbenes (NHCs) and LiCl facilitates the polymerization of diepoxides and diisocyanates into linear poly(oxazolidin-2-one)s. This method suppresses isocyanurate formation, achieving molecular weights (Mn) of 6–50 kDa.
Table 2: Biological Activity of Key Derivatives
Derivative | Target Activity | IC₅₀/MIC | Mechanism |
---|---|---|---|
5-Benzylidene-3-ethyl | S. aureus | 0.5–2 µg/mL | Ribosomal protein synthesis inhibition |
DHAA-oxazolidinone hybrid | MCF-7 cells | 8–12 µM | ROS generation, apoptosis |
3-Ethyl-2-thioxo-4-oxazolidinone exerts cytotoxic effects through dual interference with cellular proliferation machinery and apoptotic signaling cascades. The compound disrupts protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preferentially inhibiting translation initiation in malignant cells over healthy counterparts [2]. This selective activity correlates with observed G1/S phase cell cycle arrest in estrogen receptor-positive breast cancer (MCF-7) and cervical adenocarcinoma (HeLa) models, where treatment reduces cyclin D1 expression by 58-72% and decreases retinoblastoma protein phosphorylation by 41-63% compared to controls [2].
Mitochondrial pathway activation constitutes a primary apoptosis-inducing mechanism. Exposure to 3-ethyl-2-thioxo-4-oxazolidinone triggers a 3.8-fold increase in reactive oxygen species (ROS) production within 24 hours, coupled with a 67% reduction in mitochondrial membrane potential [2]. These changes facilitate cytochrome c release into the cytosol, activating caspase-9 through apoptosome formation. Comparative studies show complete caspase-9 activation at 30 μM concentrations versus negligible caspase-8 involvement, confirming intrinsic pathway dominance [2].
Table 1: Key Anticancer Mechanisms of 3-Ethyl-2-Thioxo-4-Oxazolidinone
Mechanism | Observed Effect | Biological Consequence |
---|---|---|
Ribosomal 50S subunit binding | 85% inhibition of protein synthesis | Cell cycle arrest (G1 phase) |
ROS induction | 3.8x baseline oxidative stress | Mitochondrial membrane depolarization |
Cytochrome c release | 4.2-fold increase in cytosolic levels | Caspase-9 activation |
Cyclin D1 suppression | 58-72% reduction in expression | Rb protein dephosphorylation |
Structure-activity relationship (SAR) analyses reveal that the thioxo group at position 2 enhances mitochondrial targeting efficiency by 39% compared to oxygen analogs, while the ethyl substituent at position 3 improves cancer cell selectivity through hydrophobic interactions with ribosomal binding pockets [3]. These modifications collectively contribute to the compound's IC~50~ values of 17.66 μM (MCF-7) and 31.10 μM (HeLa), demonstrating potency comparable to first-line chemotherapeutic agents [2].
The antibacterial profile of 3-ethyl-2-thioxo-4-oxazolidinone stems from its optimized interactions with bacterial translation machinery. Unlike classical oxazolidinones such as linezolid, the thioxo modification confers enhanced binding affinity (K~d~ = 0.28 μM) to the peptidyl transferase center of 50S subunits, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains [4]. Minimum inhibitory concentration (MIC) testing shows activity in the 2-8 μg/mL range against 90% of gram-positive clinical isolates, with bacteriostatic effects predominating except against Streptococcus pneumoniae where bactericidal activity emerges at 4x MIC [4].
Table 2: Structural Determinants of Antibacterial Activity
Structural Feature | Position | Contribution to Activity |
---|---|---|
Oxazolidinone core | 1-4 | Maintains ribosomal binding conformation |
Thioxo group | 2 | Increases hydrogen bonding with A2451 |
Ethyl substituent | 3 | Enhances membrane penetration by 22% |
Carbonyl oxygen | 4 | Stabilizes interaction with G2505 |
SAR studies demonstrate that replacing the thioxo group with oxygen decreases MRSA inhibition by 78%, while branching the ethyl substituent reduces S. pneumoniae coverage by 41% [4]. The compound's narrow spectrum against gram-negative species correlates with poor outer membrane permeability, though co-administration with efflux pump inhibitors restores activity against Escherichia coli (MIC reduction from >64 μg/mL to 16 μg/mL) [4].
Emerging evidence suggests 3-ethyl-2-thioxo-4-oxazolidinone derivatives may combat parasitic infections through dual inhibition of folate metabolism and mitochondrial electron transport. Preliminary screens against Plasmodium falciparum 3D7 strains show 68% growth inhibition at 10 μM concentrations, potentially mediated by dihydrofolate reductase binding (IC~50~ = 7.4 μM) [3]. The thioxo group appears critical for this activity, as analogs lacking sulfur substitution lose 92% of antimalarial efficacy [3].
In antimicrobial applications beyond bacterial pathogens, the compound exhibits moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) through ergosterol biosynthesis disruption. Molecular docking reveals a 2.1 Å interaction between the oxazolidinone core and lanosterol 14α-demethylase's heme cofactor, suggesting competitive inhibition mechanisms [3]. However, serum protein binding (>89%) currently limits in vivo efficacy, prompting development of prodrug derivatives with improved pharmacokinetic profiles.